molecular formula C14H12BrNO2 B11992441 4-bromo-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol CAS No. 5821-04-5

4-bromo-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol

Cat. No.: B11992441
CAS No.: 5821-04-5
M. Wt: 306.15 g/mol
InChI Key: TTYQJLGIMRFFOA-UHFFFAOYSA-N
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Description

4-Bromo-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol is an organic compound characterized by the presence of a bromine atom, a methoxy group, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol typically involves the condensation of 4-bromo-2-hydroxybenzaldehyde with 2-methoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The imine formation is facilitated by the presence of an acid catalyst, such as acetic acid, which promotes the dehydration step necessary for imine bond formation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in 4-bromo-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinones and related oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-bromo-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol serves as a versatile intermediate for the synthesis of more complex molecules

Biology

This compound has potential applications in the development of bioactive molecules. The imine linkage and phenolic group are structural motifs found in many biologically active compounds, suggesting that derivatives of this compound could exhibit interesting biological activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmacophore. Its structural features may allow it to interact with biological targets such as enzymes or receptors, leading to the development of new therapeutic agents.

Industry

In the materials science industry, this compound could be used as a building block for the synthesis of polymers or other materials with specific properties. Its ability to undergo various chemical reactions makes it a useful starting material for the development of new materials with tailored functionalities.

Mechanism of Action

The mechanism by which 4-bromo-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol exerts its effects depends on its specific application. In biological systems, the imine group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: Similar structure but with a different position of the methoxy group.

    2-Bromo-4-methylphenol: Lacks the imine linkage and methoxy group, making it less versatile in terms of reactivity.

    2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: Contains additional methoxy groups, which can influence its chemical properties and reactivity.

Uniqueness

4-Bromo-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol is unique due to the specific positioning of its functional groups, which confer distinct reactivity and potential applications. The combination of a bromine atom, a methoxy group, and an imine linkage makes it a valuable compound for various synthetic and research purposes.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

5821-04-5

Molecular Formula

C14H12BrNO2

Molecular Weight

306.15 g/mol

IUPAC Name

4-bromo-2-[(2-methoxyphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H12BrNO2/c1-18-14-5-3-2-4-12(14)16-9-10-8-11(15)6-7-13(10)17/h2-9,17H,1H3

InChI Key

TTYQJLGIMRFFOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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